molecular formula C20H22N2OS2 B12149360 2-[(2,5-dimethylbenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-[(2,5-dimethylbenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12149360
M. Wt: 370.5 g/mol
InChI Key: GYIFHYLLXDZWOF-UHFFFAOYSA-N
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Description

2-[(2,5-Dimethylbenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound featuring a fused benzothiophene-pyrimidine core. The molecule’s structure includes:

  • Core scaffold: A tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one system, which provides rigidity and planar aromaticity.
  • Substituents:
    • 2-position: (2,5-Dimethylbenzyl)sulfanyl group, introducing steric bulk and lipophilicity.
    • 3-position: Methyl group, influencing electronic and steric properties .

The molecular formula is C₂₁H₂₄N₂OS₂ (molecular weight ≈ 384.5 g/mol), with the 2,5-dimethylbenzyl moiety enhancing hydrophobic interactions in biological systems. Synthetically, it is derived via multi-step routes involving alkylation and sulfanylation of core intermediates . Characterization by NMR, mass spectrometry, and X-ray crystallography confirms its planar geometry and substituent orientations .

Properties

Molecular Formula

C20H22N2OS2

Molecular Weight

370.5 g/mol

IUPAC Name

2-[(2,5-dimethylphenyl)methylsulfanyl]-3-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C20H22N2OS2/c1-12-8-9-13(2)14(10-12)11-24-20-21-18-17(19(23)22(20)3)15-6-4-5-7-16(15)25-18/h8-10H,4-7,11H2,1-3H3

InChI Key

GYIFHYLLXDZWOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C

Origin of Product

United States

Preparation Methods

Synthetic Routes: Although detailed synthetic routes for this specific compound are scarce, it likely involves a multistep process. Researchers may start with commercially available starting materials and employ reactions such as cyclization, sulfide formation, and heterocyclic ring closure.

Reaction Conditions: The exact reaction conditions depend on the specific synthetic route chosen. common reagents include sulfur sources (e.g., Lawesson’s reagent), alkylating agents, and Lewis acids. Optimization of conditions ensures high yields and purity.

Industrial Production: Unfortunately, information on large-scale industrial production methods remains limited due to the compound’s rarity.

Chemical Reactions Analysis

Reactivity:
  • Oxidation : The compound may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
  • Reduction : Reduction could yield the corresponding thiol or tetrahydro derivative.
  • Substitution : Substitution reactions at the benzothienopyrimidine ring may occur.
Common Reagents:
  • Thionyl chloride (SOCl2) : Used for chlorination of the thienopyrimidine ring.
  • Hydrogenation catalysts (e.g., Pd/C) : Employed for reduction reactions.
  • Alkylating agents : Used to introduce alkyl groups.

Major Products: The major products depend on reaction conditions and regioselectivity. Isomers with different substitution patterns may form.

Scientific Research Applications

Chemistry:
  • Medicinal Chemistry : Researchers explore derivatives for potential drug development.
  • Materials Science : Investigation of their electronic properties and potential applications in organic electronics.
Biology and Medicine:
  • Biological Activity : Studies assess its effects on cellular processes.
  • Drug Discovery : Screening for potential therapeutic targets.
Industry:
  • Pharmaceuticals : Potential drug candidates.
  • Materials : Organic semiconductors, sensors, and optoelectronic devices.

Mechanism of Action

The precise mechanism remains elusive, but it likely interacts with specific molecular targets or pathways. Further research is needed to unravel its effects.

Comparison with Similar Compounds

Key Observations:

2-Substituent Effects: Lipophilicity: The 2,5-dimethylbenzyl group in the target compound increases hydrophobicity compared to analogs with chlorobenzyl () or pyridinylmethyl groups ().

3-Substituent Effects :

  • Steric Influence : Methyl at position 3 (target) reduces steric hindrance compared to bulkier groups like 4-methylphenyl (), favoring enzyme binding.
  • Metabolism : Ethyl substituents () may prolong half-life due to slower oxidative metabolism compared to methyl.

Biological Activity :

  • Analogs with 4-pyridinylmethyl groups () exhibit stronger receptor affinity due to hydrogen bonding with the pyridine nitrogen.
  • Chlorobenzyl derivatives () show antimicrobial effects, likely via halogen-bond interactions with microbial enzymes.

Pharmacological Potential

  • Hypolipidemic Activity: The target compound shares structural homology with LM-1554, a known hypolipidemic agent lacking 3-substituents .
  • Antimicrobial/Anti-inflammatory Effects : Ethyl and fluorobenzyl analogs demonstrate activity in preliminary assays .

Biological Activity

The compound 2-[(2,5-dimethylbenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one is a novel organic compound with a complex structure that suggests significant potential for various biological activities. Its unique molecular architecture includes a benzothieno-pyrimidine core, which has been associated with diverse pharmacological effects.

Chemical Structure and Properties

  • Molecular Formula : C20H22N2OS2
  • Molecular Weight : Approximately 370.54 g/mol
  • Structural Features : The compound features a sulfanyl group and a dimethylbenzyl moiety, which may contribute to its reactivity and biological interactions.

Biological Activity Overview

Preliminary studies indicate that compounds similar to 2-[(2,5-dimethylbenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one exhibit notable biological activities including:

  • Anticancer Properties :
    • Research has demonstrated that related compounds show efficacy against various cancer cell lines. For instance, derivatives have been tested against human liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cancer cell lines with promising results in inhibiting cell proliferation .
  • Neuroprotective Effects :
    • There is emerging evidence suggesting potential neuroprotective properties. Compounds within this chemical class have been evaluated for their ability to mitigate neuronal injury in models of ischemia/reperfusion .
  • Antimicrobial Activity :
    • Some studies indicate that structurally similar compounds exhibit antibacterial and antifungal properties. For example, certain derivatives have shown activity against Gram-positive and Gram-negative bacteria .

The exact mechanisms through which 2-[(2,5-dimethylbenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one exerts its biological effects are still under investigation. However, preliminary interaction studies suggest:

  • Binding to Enzymes : The compound may interact with enzymes involved in cancer pathways and neurotransmitter systems.
  • Reactive Oxygen Species (ROS) Scavenging : Some derivatives have demonstrated the ability to scavenge ROS, which is crucial in neuroprotective strategies .

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds highlights the diversity in biological activity:

Compound NameStructural FeaturesBiological Activity
2-[(difluoromethyl)sulfanyl]-3-phenyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-oneDifluoromethyl groupPotential anticancer activity
3-methyl-2-[(2-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-oneMethyl substitutionNeuroprotective properties
5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylamineAmino groupAnticancer effects

Case Studies

  • In Vitro Studies :
    • A study conducted on multicellular spheroids revealed that the compound inhibited tumor growth significantly compared to control groups. The IC50 values indicated strong potency against specific cancer cell lines .
  • Neuroprotection Models :
    • In animal models of neurodegeneration induced by ischemia/reperfusion injury, selected derivatives demonstrated a marked reduction in neuronal damage and improved functional outcomes .

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